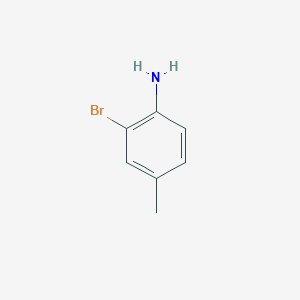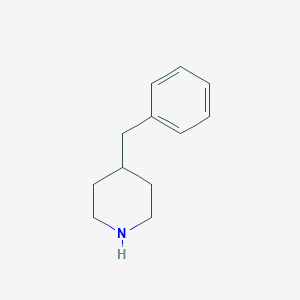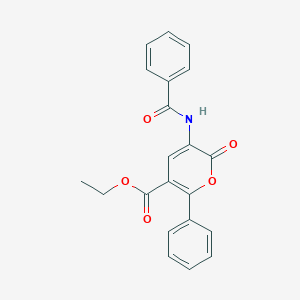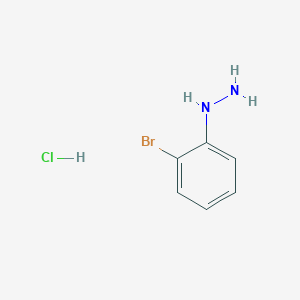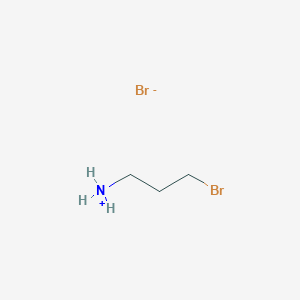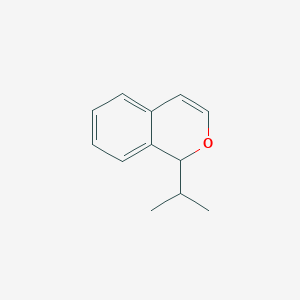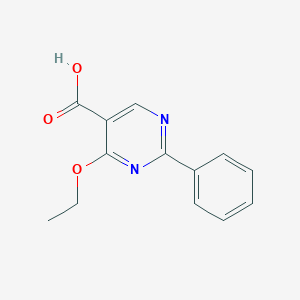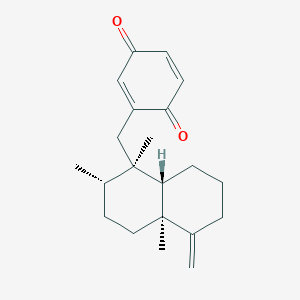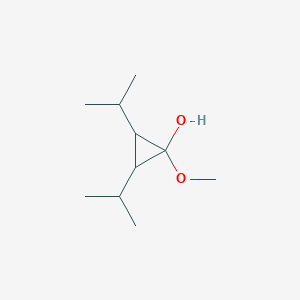
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is a synthetic compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is not fully understood. However, it is believed to act as a modulator of protein function by binding to specific sites on proteins and altering their activity. The compound has been shown to bind to a variety of proteins, including enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors. The compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol in lab experiments is its potential as a tool for studying protein structure and function. The compound has also been shown to have potential as a drug delivery system. However, one limitation of using the compound is its potential for non-specific binding to proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the characterization of the compound's binding sites on proteins, which could lead to the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the central nervous system.
Métodos De Síntesis
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol can be synthesized using various methods. One of the most common methods involves the reaction of 1-methoxycyclopropane with diisopropylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and a strong base to yield the final compound. Other methods include the reaction of 1-methoxycyclopropane with diisopropylamine and an alkyl halide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as its effects on the central nervous system. The compound has also been studied for its potential as a tool for studying the structure and function of proteins.
Propiedades
Número CAS |
135307-42-5 |
|---|---|
Nombre del producto |
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
1-methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-9(7(3)4)10(8,11)12-5/h6-9,11H,1-5H3 |
Clave InChI |
BMUJUYDQEVJPDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
SMILES canónico |
CC(C)C1C(C1(O)OC)C(C)C |
Sinónimos |
Cyclopropanol, 1-methoxy-2,3-bis(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



